molecular formula C19H15N3O2S B3398609 N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021256-93-8

N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398609
CAS No.: 1021256-93-8
M. Wt: 349.4 g/mol
InChI Key: ZMIMTAXDRXUNJO-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzothieno[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable benzothieno[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno[3,2-b]pyran derivatives: Known for their cytotoxic activity and potential as anticancer agents.

    Benzothieno[3,2-b]benzothiophene derivatives: Used in organic electronics for their high charge mobility and stability.

    Thienooxazolopyrimidinium salts:

Uniqueness

N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-benzyl-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-22-12-21-17-14-8-4-5-9-15(14)25-18(17)19(22)24/h1-9,12H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIMTAXDRXUNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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